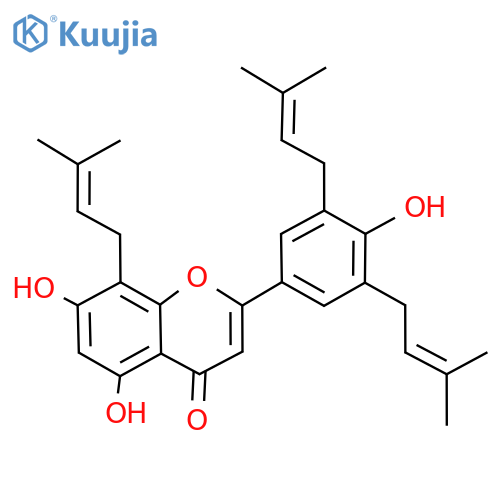

Cas no 2215102-38-6 (Epimedonin L)

Epimedonin L 化学的及び物理的性質

名前と識別子

-

- Epimedonin L

- AKOS040762676

- CHEMBL4170724

- 2215102-38-6

-

- インチ: InChI=1S/C30H4O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h13-16H

- InChIKey: AVOZRXSKRLAWRH-UHFFFAOYSA-N

- ほほえんだ: [#6]\[#6](-[#6])=[#6]\[#6]-c1cc(cc(-[#6]\[#6]=[#6](\[#6])-[#6])c1-[#8])-c1cc(=O)c2c(-[#8])cc(-[#8])c(-[#6]\[#6]=[#6](\[#6])-[#6])c2o1

計算された属性

- せいみつぶんしりょう: 474.24062418g/mol

- どういたいしつりょう: 474.24062418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 839

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87Ų

- 疎水性パラメータ計算基準値(XlogP): 8.4

じっけんとくせい

- 色と性状: Yellow powder

Epimedonin L セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Epimedonin L 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5468-1 mL * 10 mM (in DMSO) |

Epimedonin L |

2215102-38-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4990 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E12250-5 mg |

Epimedonin L |

2215102-38-6 | 5mg |

¥6880.0 | 2021-09-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E12250-5mg |

Epimedonin L |

2215102-38-6 | ,96.0% | 5mg |

¥6880.0 | 2023-09-08 | |

| TargetMol Chemicals | TN5468-5 mg |

Epimedonin L |

2215102-38-6 | 98% | 5mg |

¥ 4,890 | 2023-07-11 | |

| TargetMol Chemicals | TN5468-5mg |

Epimedonin L |

2215102-38-6 | 5mg |

¥ 15980 | 2024-07-20 | ||

| TargetMol Chemicals | TN5468-1 ml * 10 mm |

Epimedonin L |

2215102-38-6 | 1 ml * 10 mm |

¥ 18650 | 2024-07-20 |

Epimedonin L 関連文献

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

Epimedonin Lに関する追加情報

Exploring Epimedonin L (CAS No. 2215102-38-6): A Promising Natural Compound in Modern Research

In recent years, the scientific community has shown increasing interest in natural compounds with potential health benefits. Among these, Epimedonin L (CAS No. 2215102-38-6) has emerged as a subject of significant research due to its unique properties and potential applications. This article delves into the characteristics, sources, and current research trends surrounding this intriguing compound, while addressing common questions and misconceptions.

Epimedonin L is a flavonoid derivative primarily found in plants of the Epimedium genus, commonly known as "horny goat weed." The compound's CAS number 2215102-38-6 serves as its unique identifier in chemical databases, ensuring accurate referencing in scientific literature. Researchers have been particularly interested in this molecule due to its structural similarity to other bioactive flavonoids, which often exhibit antioxidant and anti-inflammatory properties.

Current research on Epimedonin L focuses on several key areas that align with modern health trends. Many users search for "natural alternatives to support joint health" or "plant-derived compounds for cellular protection," topics where this compound shows promise. Preliminary studies suggest it may influence certain cellular pathways related to oxidative stress, though more clinical research is needed to confirm these effects in humans.

The extraction and purification process of Epimedonin L (CAS 2215102-38-6) involves sophisticated techniques like high-performance liquid chromatography (HPLC). This ensures the compound meets research-grade purity standards. Quality control measures are crucial, as they directly impact the reliability of experimental results and potential future applications in nutraceuticals or functional foods.

From an analytical chemistry perspective, Epimedonin L presents interesting challenges and opportunities. Its molecular structure contains multiple hydroxyl groups, making it relatively polar compared to other flavonoids. This characteristic affects its solubility profile and bioavailability, key factors researchers consider when developing potential applications. Modern analytical techniques like LC-MS and NMR spectroscopy have been instrumental in characterizing this compound.

In the context of traditional medicine, plants containing Epimedonin L have been used for centuries in various cultural practices. However, it's important to distinguish between traditional use and evidence-based research. Contemporary scientific investigation aims to isolate specific bioactive components like Epimedonin L (CAS 2215102-38-6) to understand their individual effects and mechanisms of action.

The safety profile of Epimedonin L remains an active area of investigation. While the parent plants have a history of traditional use, purified compounds may behave differently. Current toxicological studies focus on determining appropriate dosage ranges and potential interactions with other substances. These studies are essential before considering any therapeutic applications.

From a commercial perspective, the market for specialized plant compounds like Epimedonin L is growing. Manufacturers and suppliers must adhere to strict quality standards, particularly regarding the compound's identification (verified by its CAS number 2215102-38-6) and purity specifications. This ensures consistency for research purposes and maintains consumer confidence in related products.

Future research directions for Epimedonin L may explore its potential synergistic effects with other bioactive compounds. The concept of "entourage effects" in phytochemistry has gained attention recently, suggesting that combinations of plant compounds might offer enhanced benefits compared to isolated components. This approach could open new avenues for research into Epimedonin L-containing formulations.

For researchers working with Epimedonin L (CAS 2215102-38-6), proper storage conditions are crucial to maintain stability. Like many flavonoids, it may be sensitive to light, heat, and oxidation. Standard protocols recommend storage in airtight containers at controlled temperatures, often with desiccants to prevent moisture absorption.

The intellectual property landscape surrounding Epimedonin L continues to evolve. While the compound itself exists in nature, specific extraction methods, formulations, or applications may be patentable. This legal aspect influences both academic research and commercial development of products containing this ingredient.

In conclusion, Epimedonin L (CAS No. 2215102-38-6) represents an exciting area of natural product research. Its study bridges traditional knowledge with modern science, offering potential insights into plant-based therapeutics. As research progresses, we may gain clearer understanding of its mechanisms and possible applications, always guided by rigorous scientific methodology and safety considerations.

2215102-38-6 (Epimedonin L) 関連製品

- 2172059-97-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid)

- 1414960-58-9((R)-2-Morpholin-4-yl-propionic acid hydrochloride)

- 2137442-53-4(Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylate)

- 1697162-41-6(1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene)

- 1234616-72-8(Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

- 1369237-75-1(Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate)

- 1526232-51-8(4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one)

- 1240706-83-5([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate)

- 2287286-83-1(1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol)

- 1261574-91-7(2-Hydroxy-5-nitro-3-(2,4,5-trichlorophenyl)pyridine)